6-ethyl-2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)pyrimidin-4(3H)-one
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Description
6-ethyl-2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H22N4O2S2 and its molecular weight is 438.56. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research has demonstrated the utility of related compounds in the synthesis of various heterocyclic systems, highlighting their significance in medicinal chemistry. For instance, the preparation of thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-ones from related precursors has been shown to result in compounds with excellent biocidal properties against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef et al., 2011). Such findings underscore the potential of these compounds in developing new antimicrobial agents.
Biological Activity and Anticancer Potential
The synthesis of pyrazolopyrimidinyl keto-esters and their derivatives has been explored, with some compounds demonstrating a potent effect on increasing the reactivity of cellobiase, an enzyme involved in cellulose breakdown (Abd & Awas, 2008). This suggests potential applications in biotechnology and bioenergy.
Another study focused on novel 1H-3-indolyl derivatives, including those with a thiophen-2-yl-pyridin/pyran/pyrimidin/pyrazol-2-yl moiety, showing significant antioxidant activities, potentially offering a new avenue for the development of antioxidant therapies (Aziz et al., 2021).
Antimicrobial and Enzymatic Activity
The synthesis and antimicrobial activity of novel pyrazolo[3,4-d]pyrimidin derivatives have been reported, with these compounds exhibiting significant activity against various microbial strains. This highlights the potential of such compounds in addressing the growing issue of antibiotic resistance (Khobragade et al., 2010).
Properties
IUPAC Name |
4-ethyl-2-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S2/c1-3-16-11-20(27)24-22(23-16)30-13-21(28)26-18(15-8-6-14(2)7-9-15)12-17(25-26)19-5-4-10-29-19/h4-11,18H,3,12-13H2,1-2H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNRKTLINASMRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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